molecular formula C8H16N2O4 B611044 N,N'-Dihydroxyoctanediamid

N,N'-Dihydroxyoctanediamid

Katalognummer: B611044
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: IDQPVOFTURLJPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Suberoyl bis-hydroxamic acid is a histone deacetylase inhibitor that has shown significant potential in various scientific fields, particularly in cancer research. It is known for its ability to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression through epigenetic mechanisms .

Wissenschaftliche Forschungsanwendungen

Breast Cancer

SBHA has demonstrated notable cytotoxic effects against breast cancer cells, particularly the MCF-7 cell line. Studies have shown that SBHA induces apoptosis through a caspase-dependent pathway and affects cell cycle progression by causing G0/G1 phase arrest. The half-maximal inhibitory concentration (IC50) for MCF-7 cells was reported at approximately 33.9 μM, indicating a concentration-dependent inhibition of cell proliferation .

Key Findings:

  • Induces apoptosis via modulation of Bcl-2 and Bax proteins .
  • Alters p53-dependent pathways, enhancing pro-apoptotic signals .

Medullary Thyroid Carcinoma

In vivo studies have illustrated SBHA's efficacy against medullary thyroid carcinoma (MTC). When administered to mice bearing human MTC cells, SBHA significantly inhibited tumor growth by inducing apoptosis and cell cycle arrest. The treatment led to a marked reduction in tumor size after 12 days .

Key Findings:

  • Demonstrated antitumor effects through both in vitro and in vivo models.
  • Potential as a candidate for clinical trials targeting MTC .

Kaposi's Sarcoma and Lymphoma

SBHA has been shown to reactivate Kaposi's sarcoma-associated herpesvirus (KSHV) from latency while inducing apoptosis in lymphoma cells. This dual action suggests its potential as a therapeutic agent in virus-associated malignancies, with IC50 values ranging from 2.40 to 5.20 μM for various lymphoma cell lines .

Key Findings:

  • Induces KSHV reactivation through histone acetylation.
  • Apoptotic effects are mediated via mitochondrial pathways .

Case Studies

Several case studies have highlighted the effectiveness of SBHA across different cancer types:

Study Cancer Type Findings
Breast CancerInduced apoptosis in MCF-7 cells; IC50 = 33.9 μM
Medullary Thyroid CarcinomaSignificant tumor growth inhibition in vivo; induced apoptosis
Kaposi's SarcomaReactivated KSHV with lower EC50; induced apoptosis in lymphoma cells

Wirkmechanismus

Target of Action

N,N’-Dihydroxyoctanediamide, also known as Suberoyl bis-hydroxamic acid (SBHA), primarily targets Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 3 (HDAC3) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Mode of Action

SBHA acts as a competitive inhibitor of HDAC1 and HDAC3 . It binds to the active sites of these enzymes, preventing them from deacetylating histones. This inhibition leads to an increase in acetylation levels of histones, thereby affecting gene expression .

Biochemical Pathways

The inhibition of HDAC1 and HDAC3 by SBHA affects various biochemical pathways. One of the key pathways influenced is the Notch signaling pathway . Notch signaling is crucial for cell-cell communication, which involves gene regulation mechanisms that control multiple cell differentiation processes during embryonic and adult life .

Pharmacokinetics

Like other hdac inhibitors, it is expected to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The inhibition of HDAC1 and HDAC3 by SBHA leads to several molecular and cellular effects. It has been shown to inhibit proliferation and induce apoptosis in several cancer cell lines . Additionally, SBHA has been shown to activate Notch signaling in medullary thyroid carcinoma (MTC) cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Suberoyl bis-hydroxamic acid can be synthesized through a multi-step process involving the reaction of suberic acid with hydroxylamine. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires specific temperature and pH conditions to ensure the successful formation of the bis-hydroxamic acid .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of suberoyl bis-hydroxamic acid on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Suberoyl bis-hydroxamic acid primarily undergoes reactions typical of hydroxamic acids, including complexation with metal ions and participation in redox reactions. It can also undergo hydrolysis under acidic or basic conditions .

Common Reagents and Conditions

Common reagents used in reactions involving suberoyl bis-hydroxamic acid include metal salts for complexation reactions and various acids or bases for hydrolysis. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving suberoyl bis-hydroxamic acid include metal complexes and hydrolyzed derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Suberoyl bis-hydroxamic acid is unique in its specific inhibition of histone deacetylase 1 and histone deacetylase 3, with IC50 values of 0.25 μM and 0.30 μM, respectively. This specificity allows for targeted modulation of gene expression and apoptosis induction in cancer cells .

Biologische Aktivität

Suberoyl bis-hydroxamic acid (SBHA) is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention for its anticancer properties. This article explores the biological activity of SBHA, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

SBHA functions primarily as an HDAC inhibitor, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status can affect gene expression, particularly genes involved in cell cycle regulation and apoptosis. The following key mechanisms have been identified:

  • Induction of Apoptosis : SBHA has been shown to induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells and PEL (primary effusion lymphoma) cells. The apoptotic process is mediated through the mitochondrial pathway, involving the modulation of Bcl-2 family proteins such as increased Bax and decreased Bcl-2 expression .
  • Cell Cycle Arrest : SBHA treatment leads to G0/G1 phase cell cycle arrest, which is associated with elevated levels of cyclin-dependent kinase inhibitors p21 and p27 .
  • Reactivation of Viral Infections : In the context of Kaposi's sarcoma-associated herpesvirus (KSHV), SBHA has been reported to reactivate latent KSHV by inducing histone acetylation at the RTA gene promoter, promoting viral lytic infection .

Effects on Cancer Cell Lines

The biological activity of SBHA has been extensively studied across various cancer types. Below is a summary of findings from key studies:

Cancer Type Cell Line IC50 Value (μM) Mechanism References
Breast CancerMCF-733.9 ± 2.5Induces apoptosis, cell cycle arrest
Primary Effusion LymphomaBCBL-1, SPEL2.40 - 5.20 × 10^-6Induces apoptosis via mitochondrial pathway
Medullary Thyroid CarcinomaMTCNot specifiedActivates Notch-1 signaling, induces apoptosis
Lung CancerA549Not specifiedInduces apoptosis through modulation of Bcl-2 family proteins

Case Studies

  • MCF-7 Breast Cancer Cells : A study demonstrated that SBHA significantly inhibited MCF-7 cell proliferation in a dose-dependent manner. The treatment resulted in morphological changes indicative of apoptosis, including chromosomal condensation and nuclear fragmentation . Flow cytometric analysis confirmed that SBHA induced apoptosis as evidenced by Annexin V staining.
  • PEL Cells : Another investigation revealed that SBHA effectively decreased the viability of PEL cell lines through apoptosis induction. The study noted that the IC50 values for these cells were markedly lower than those observed in other cancer types, indicating a higher sensitivity to SBHA .
  • Notch Signaling Activation : In medullary thyroid carcinoma cells, SBHA was shown to activate Notch-1 signaling pathways, contributing to its antiproliferative effects and further supporting its potential as a therapeutic agent in various malignancies .

Eigenschaften

IUPAC Name

N,N'-dihydroxyoctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c11-7(9-13)5-3-1-2-4-6-8(12)10-14/h13-14H,1-6H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQPVOFTURLJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)NO)CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suberoyl bis-hydroxamic acid
Reactant of Route 2
Suberoyl bis-hydroxamic acid
Reactant of Route 3
Reactant of Route 3
Suberoyl bis-hydroxamic acid
Reactant of Route 4
Suberoyl bis-hydroxamic acid
Reactant of Route 5
Suberoyl bis-hydroxamic acid
Reactant of Route 6
Suberoyl bis-hydroxamic acid
Customer
Q & A

Q1: How does N,N'-dihydroxyoctanediamide facilitate the synthesis of aluminum-free MXenes?

A1: N,N'-dihydroxyoctanediamide acts as a chelating agent during the etching process of MAX phases. [] Traditional methods use high concentrations of hydrofluoric acid (HF) to remove aluminum, which can have drawbacks such as leaving residual aluminum fluoride (AlF3), damaging the MXene structure, and introducing unwanted terminal groups. N,N'-dihydroxyoctanediamide, in conjunction with a low concentration of HF, selectively removes aluminum from the MAX structure by forming a stable complex with aluminum ions. This chelation process helps to prevent the formation of AlF3 and reduces damage to the MXene layers, leading to a cleaner and potentially higher-quality MXene product. []

Q2: What are the advantages of using N,N'-dihydroxyoctanediamide over traditional etching methods in MXene synthesis?

A2: The research highlights several advantages of using N,N'-dihydroxyoctanediamide alongside low-concentration HF:

  • Reduced Aluminum Contamination: The chelating action of N,N'-dihydroxyoctanediamide allows for more effective removal of aluminum, leading to a purer MXene product with less AlF3 contamination. []
  • Improved Structural Integrity: The milder etching conditions with N,N'-dihydroxyoctanediamide help preserve the crystallinity of the MXene nanosheets, which is often compromised with high-concentration HF. []
  • Enhanced Stability: MXenes produced using this method show improved stability in aqueous suspensions compared to those synthesized with concentrated HF. [] This is likely due to the less aggressive etching process and the potential for different surface terminations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.